1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol
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Overview
Description
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol is a chemical compound known for its significant pharmacological properties. It is an impurity of Carvedilol, a nonselective beta-adrenergic blocker with alpha1-blocking activity .
Preparation Methods
The synthesis of 1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves several steps. One of the methods includes reacting 4-(oxiranylmethoxy)-9H-carbazole with a compound of formula (5) in an aprotic organic solvent in the presence of a catalyst. The resultant compound undergoes a debenzylation reaction by catalytic hydrogenation to obtain the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol has various applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis of related molecules.
Biology: It is studied for its interactions with biological systems.
Medicine: As an impurity of Carvedilol, it is relevant in the study of beta-adrenergic blockers.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with beta-adrenergic receptors. It blocks these receptors, leading to a decrease in heart rate and blood pressure. The molecular targets include beta1 and beta2 adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway .
Comparison with Similar Compounds
Similar compounds include other beta-adrenergic blockers such as:
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H29N3O4/c26-12-14-30-22-9-3-4-10-23(22)31-15-13-27-16-18(29)17-32-24-11-5-8-21-25(24)19-6-1-2-7-20(19)28-21/h1-11,18,27-29H,12-17,26H2 |
InChI Key |
MQASJEXGQFESBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OCCN)O |
Origin of Product |
United States |
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